U-44069

Vue d'ensemble

Description

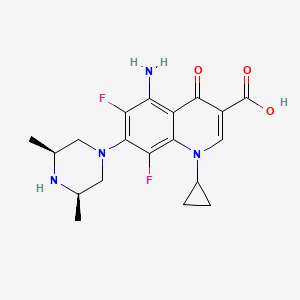

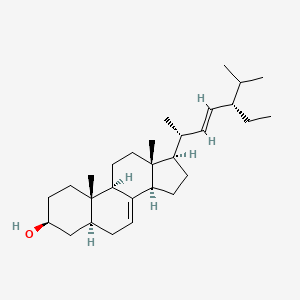

U-44069 est un analogue stable de la prostaglandine H2 et un puissant vasoconstricteur. Il est connu pour sa capacité à induire l'afflux de calcium dans les vaisseaux pré-glomérulaires et à stimuler le changement de forme des plaquettes humaines sans augmentation mesurable de la concentration en calcium . Ce composé est principalement utilisé en recherche scientifique pour étudier les effets de la thromboxane A2 et des prostanoides apparentés sur le tonus vasculaire et la fonction plaquettaire .

Applications De Recherche Scientifique

U-44069 a une large gamme d'applications en recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste du récepteur de la thromboxane A2. Il se lie au récepteur de la thromboxane A2 à la surface des plaquettes et des cellules musculaires lisses vasculaires, conduisant à l'activation des voies de signalisation intracellulaires qui entraînent l'agrégation plaquettaire et la vasoconstriction . Les cibles moléculaires impliquées dans ce processus comprennent le récepteur de la thromboxane A2 et diverses molécules de signalisation en aval telles que les ions calcium et les protéines kinases .

Mécanisme D'action

Target of Action

U-44069, also known as 9,11-Dideoxy-9alpha,11alpha-epoxymethanoprostaglandin F2alpha, primarily targets the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . The TP receptor plays a crucial role in the vasoconstriction process and platelet aggregation .

Mode of Action

This compound acts as a TP receptor agonist . It binds to the TP receptor, leading to an increase in the production of vasoconstrictive prostanoids, such as thromboxane A2 . This interaction results in the induction of vasoconstriction .

Biochemical Pathways

The activation of the TP receptor by this compound leads to an increase in the concentration of cytoplasmic free calcium . This increase stimulates shape change in platelets, contributing to platelet aggregation . The compound can evoke substantial shape change without any rise in free calcium concentration .

Pharmacokinetics

It’s known that the compound is a stable prostaglandin h2 analogue , suggesting it may have similar pharmacokinetic properties to other prostaglandins.

Result of Action

The activation of the TP receptor by this compound leads to vasoconstriction and increased platelet aggregation . This can contribute to endothelial dysfunction and increased hepatic vascular tone in conditions such as cirrhosis .

Action Environment

It’s known that the compound’s effects can be observed both in vitro and in vivo . For instance, in animal studies, naive mice treated with this compound showed a marked increase in airway reactivity .

Analyse Biochimique

Biochemical Properties

U-44069 is known to interact with the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . It plays a significant role in biochemical reactions, particularly in the context of platelet aggregation and phosphatidate formation in human platelets . The compound this compound can stimulate shape change in quin2-loaded platelets without a measurable increase in [Ca2+]i .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can induce substantial shape change in platelets even at low concentrations . It also contributes to endothelial dysfunction and increased hepatic vascular tone in cirrhosis . Furthermore, this compound has been found to enhance carcinoma formation and cellular atypicality initiated by a chemical carcinogen in mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is known to induce vasoconstriction via activation of the thromboxane-A2/prostaglandin-endoperoxide (TP) receptor . Additionally, it can stimulate shape change in platelets without a measurable increase in [Ca2+]i, suggesting a complex mechanism of action .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For example, naive mice treated with either this compound at 25 or 100 μg/kg (iv) had a marked increase in airway reactivity to carbachol .

Metabolic Pathways

Given its role as a TP receptor agonist, it is likely involved in pathways related to prostaglandin metabolism .

Méthodes De Préparation

La synthèse de U-44069 implique plusieurs étapes, en partant de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent souvent l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour obtenir le produit désiré .

Analyse Des Réactions Chimiques

U-44069 subit plusieurs types de réactions chimiques, notamment :

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants forts comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais comprennent souvent divers dérivés oxydés, réduits ou substitués de this compound .

Comparaison Avec Des Composés Similaires

U-44069 est similaire à d'autres analogues de la prostaglandine H2 et aux agonistes du récepteur de la thromboxane A2, tels que U-46619 et l'ester méthylique de this compound . This compound est unique par sa stabilité et sa puissance en tant que vasoconstricteur et activateur des plaquettes . Comparé à d'autres composés similaires, this compound a une affinité plus élevée pour le récepteur de la thromboxane A2 et induit des effets biologiques plus prononcés .

Des composés similaires comprennent :

Ester méthylique de this compound : Un dérivé de this compound avec des activités biologiques similaires mais des propriétés pharmacocinétiques différentes.

Propriétés

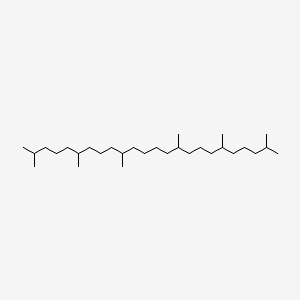

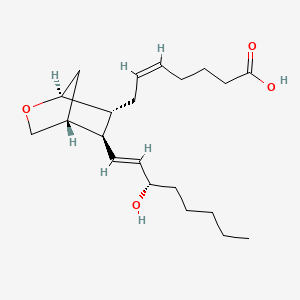

IUPAC Name |

(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKDIKIDYDXHDD-IGUVKOCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347862 | |

| Record name | 9,11-Epoxymethanoprostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-32-1 | |

| Record name | U 44069 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Epoxymethanoprostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.